Cas no 167425-64-1 (Benzenesulfonamide,4-[[[(4,6-dimethyl-2-pyrimidinyl)amino]iminomethyl]amino]-N-[(phenylamino)carbonyl]-)

Benzenesulfonamide,4-[[[(4,6-dimethyl-2-pyrimidinyl)amino]iminomethyl]amino]-N-[(phenylamino)carbonyl]- structure
167425-64-1 structure
Product Name:Benzenesulfonamide,4-[[[(4,6-dimethyl-2-pyrimidinyl)amino]iminomethyl]amino]-N-[(phenylamino)carbonyl]-
CAS-nummer:167425-64-1
MF:C20H21N7O3S
MW:439.490841627121
CID:174118
PubChem ID:9562210
Update Time:2025-04-19

Benzenesulfonamide,4-[[[(4,6-dimethyl-2-pyrimidinyl)amino]iminomethyl]amino]-N-[(phenylamino)carbonyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenesulfonamide,4-[[[(4,6-dimethyl-2-pyrimidinyl)amino]iminomethyl]amino]-N-[(phenylamino)carbonyl]-
    • Benzenesulfonamide,4-[[[(4,6-dimethyl-2-pyrimidinyl)amino]iminomethyl]amino]-N-[(phenylamino)c...
    • 4-[N''-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]-N-(phenylcarbamoyl)benzenesulfonamide
    • Benzenesulfonamide, 4-((amino((4,6-dimethyl-2-pyrimidinyl)amino)methylene)amino)-N-((phenylamino)carbonyl)-
    • NSC 107328
    • (DHPS)
    • DTXSID10937333
    • 167425-64-1
    • N-{4-[N'-(4,6-Dimethylpyrimidin-2-yl)carbamimidamido]benzene-1-sulfonyl}-N'-phenylcarbamimidic acid
    • CHEMBL1939165
    • NSC107328
    • Benzenesulfonamide, 4-[[amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene]amino]-N-[(phenylamino)carbonyl]-
    • CHEMBL1963118
    • 1-[4-[[(E)-N'-(4,6-Dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]sulfonyl-3-phenylurea
    • BDBM50361931
    • 1-[4-[[N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]sulfonyl-3-phenyl-urea
    • Inchi: 1S/C20H21N7O3S/c1-13-12-14(2)23-19(22-13)26-18(21)24-16-8-10-17(11-9-16)31(29,30)27-20(28)25-15-6-4-3-5-7-15/h3-12H,1-2H3,(H2,25,27,28)(H3,21,22,23,24,26)
    • InChI-sleutel: MWZMHLBLVDPOJE-UHFFFAOYSA-N
    • LACHT: S(C1C=CC(=CC=1)N/C(/N)=N/C1N=C(C)C=C(C)N=1)(NC(NC1C=CC=CC=1)=O)(=O)=O

Berekende eigenschappen

  • Exacte massa: 439.14293
  • Monoisotopische massa: 439.143
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 6
  • Complexiteit: 716
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.8
  • Topologisch pooloppervlak: 160A^2

Experimentele eigenschappen

  • Dichtheid: 1.41
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.683
  • PSA: 137.47
Aanbevolen leveranciers
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.